Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate
CAS No.: 1956332-04-9
VCID: VC11729917
Molecular Formula: C12H10F3NO3
Molecular Weight: 273.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate is a complex organic compound with a molecular formula of C12H10F3NO3 and a molecular weight of 273.21 g/mol . This compound is of interest in various chemical and pharmaceutical studies due to its unique structure and potential applications. Synthesis and PreparationEthyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate can be synthesized through various chemical reactions involving benzofuran precursors. The synthesis typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the trifluoromethyl and amino groups . Synthesis Example:
Spectroscopic DataThe compound's structure is confirmed by various spectroscopic techniques, including NMR and mass spectrometry. NMR Data:
Potential Applications |
---|---|
CAS No. | 1956332-04-9 |
Product Name | Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate |
Molecular Formula | C12H10F3NO3 |
Molecular Weight | 273.21 g/mol |
IUPAC Name | ethyl 3-amino-6-(trifluoromethyl)-1-benzofuran-2-carboxylate |
Standard InChI | InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-9(16)7-4-3-6(12(13,14)15)5-8(7)19-10/h3-5H,2,16H2,1H3 |
Standard InChIKey | GZLRAHAHJMQHAA-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)C(F)(F)F)N |
Canonical SMILES | CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)C(F)(F)F)N |
PubChem Compound | 72699063 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume